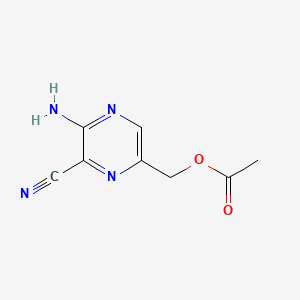

5-Acetoxymethyl-2-amino-3-cyanopyrazine

説明

Fundamentals of Pyrazine (B50134) Heterocycles in Organic and Medicinal Chemistry

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4 of the ring. nih.govresearchgate.net This planar, electron-deficient ring system is a cornerstone in organic and medicinal chemistry due to its unique electronic properties and its presence in a vast array of biologically active molecules. nih.govresearchgate.net The pyrazine nucleus is a key structural motif found in numerous natural products and synthetic compounds, contributing to their therapeutic effects. nih.govscispace.com

The presence of the two nitrogen atoms makes the pyrazine ring less basic than its analogue, pyridine. researchgate.net This feature, along with its distinct chemical reactivity, has made the pyrazine scaffold a focal point in the development of new synthetic methods and a valuable platform in drug discovery. nih.gov Several clinically important drugs, such as the anti-tuberculosis agent pyrazinamide, the diuretic amiloride, and the anti-cancer drug bortezomib, incorporate the pyrazine ring, highlighting its therapeutic importance. nih.govnih.gov The structural versatility of the pyrazine ring allows for the introduction of various substituents, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. mdpi.com

Historical Context of Pyrazine Synthesis and Derivatization

The synthesis of pyrazine and its derivatives has a rich history, with some of the earliest methods still being relevant today. The first recorded synthesis of a pyrazine derivative, specifically tetraphenylpyrazine, was achieved by Laurent in 1855. e-bookshelf.de This was followed by the development of foundational named reactions that expanded the accessibility of the pyrazine core.

Key historical syntheses include:

Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation to yield the pyrazine ring. wikipedia.org

Gutknecht Pyrazine Synthesis (1879): Also based on the self-condensation of an α-ketoamine intermediate, this method differs in the synthetic route used to obtain the key precursor. wikipedia.org

Beyond these classical methods, the condensation of 1,2-dicarbonyl compounds with 1,2-diamines has become a common and versatile strategy for constructing the pyrazine ring. researchgate.netresearchgate.net The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is also a significant source of pyrazine derivatives, particularly in food chemistry where they contribute to flavor and aroma. researchgate.netresearchgate.net Over the decades, synthetic methodologies have evolved to include metal-catalyzed cross-coupling reactions and greener, more efficient one-pot approaches, allowing for the creation of complex and functionally diverse pyrazine derivatives. researchgate.net

Positioning of 5-Acetoxymethyl-2-amino-3-cyanopyrazine within Pyrazine Research

This compound is a polysubstituted pyrazine derivative that combines several important functional groups onto the core heterocycle. Its structure features a 2-amino group, a 3-cyano group, and a 5-acetoxymethyl group, each contributing to its chemical reactivity and potential utility as a synthetic intermediate.

| Property | Value |

| CAS Number | 54798-28-6 chemblocks.com |

| Molecular Formula | C₈H₈N₄O₂ chemblocks.com |

| Molecular Weight | 192.17 g/mol chemblocks.com |

The 2-amino-3-cyanopyrazine scaffold is a recognized pharmacophore in medicinal chemistry. The amino and cyano groups are key functionalities that can participate in hydrogen bonding and other interactions with biological targets. This structural motif is found in molecules designed as kinase inhibitors and other therapeutic agents. nih.govchemicalbook.com The acetoxymethyl group at the 5-position adds another layer of functionality, potentially serving as a prodrug moiety that can be hydrolyzed in vivo to release a more active hydroxymethyl derivative, or as a handle for further chemical derivatization.

Overview of Research Trajectories for this compound and Related Scaffolds

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the research trajectories for its core structure and related scaffolds are well-established. These trajectories suggest potential avenues for the application and study of this compound.

Key Research Areas for Related Scaffolds:

Kinase Inhibition: The 2-aminopyrazine (B29847) scaffold is a key component of small molecules designed to inhibit protein kinases. For instance, novel 2-aminopyrazine-3-carboxamides have been synthesized and identified as potent and selective inhibitors of Activin Receptor-Like Kinase-2 (ALK2), a target for the treatment of fibrodysplasia ossificans progressiva (FOP). nih.gov This suggests that this compound could serve as a valuable intermediate for creating libraries of compounds to be screened for kinase inhibitory activity.

Antimicrobial Agents: Pyrazine derivatives, particularly those with an amino group, have been extensively investigated for their antimicrobial properties. Pyrazinamide is a cornerstone of tuberculosis therapy. mdpi.com Research into novel derivatives of 3-aminopyrazine-2-carboxamides has shown activity against Mycobacterium tuberculosis. mdpi.com The 2-amino-3-cyanopyrazine core of the title compound makes it a candidate for derivatization and evaluation as a potential antibacterial or antifungal agent.

Synthetic Building Block: The functional groups on this compound make it a versatile building block in organic synthesis. The cyano group can be hydrolyzed to a carboxamide or carboxylic acid, the amino group can be acylated or alkylated, and the acetoxy group can be hydrolyzed and the resulting alcohol further functionalized. These transformations allow for the synthesis of a wide range of more complex heterocyclic systems.

Structure

3D Structure

特性

CAS番号 |

54798-28-6 |

|---|---|

分子式 |

C8H8N4O2 |

分子量 |

192.17 g/mol |

IUPAC名 |

(5-amino-6-cyanopyrazin-2-yl)methyl acetate |

InChI |

InChI=1S/C8H8N4O2/c1-5(13)14-4-6-3-11-8(10)7(2-9)12-6/h3H,4H2,1H3,(H2,10,11) |

InChIキー |

IMLOZVNPFFXWAQ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OCC1=CN=C(C(=N1)C#N)N |

製品の起源 |

United States |

Synthetic Methodologies for 5 Acetoxymethyl 2 Amino 3 Cyanopyrazine and Its Analogues

Pioneering Synthetic Routes to the 2-Amino-3-cyanopyrazine Core

The construction of the fundamental 2-amino-3-cyanopyrazine scaffold has been a subject of extensive research, with condensation reactions forming the bedrock of early synthetic strategies. These methods typically involve the cyclization of acyclic precursors to form the pyrazine (B50134) ring.

Condensation Reactions in Pyrazine Ring Formation

The classical approach to pyrazine ring synthesis often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. In the context of 2-amino-3-cyanopyrazine, a key precursor is diaminomaleonitrile (B72808) (DAMN), which provides the amino and cyano functionalities at the 2 and 3 positions, respectively. The reaction of DAMN with a suitable 1,2-dicarbonyl compound leads to the formation of the pyrazine ring through a double condensation reaction, followed by aromatization.

One of the earliest and most straightforward routes involves the reaction of an α-ketoaldehyde or a related derivative with DAMN. The initial condensation forms a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic pyrazine. The choice of oxidizing agent can influence the reaction's efficiency and yield.

Role of Key Precursors in Pyrazine Synthesis

The selection of appropriate precursors is critical in directing the synthesis towards the desired substituted pyrazine. For the 2-amino-3-cyanopyrazine core, the primary precursors are:

Diaminomaleonitrile (DAMN): This readily available compound serves as the source of the 1,2-diamino functionality and the adjacent cyano group. Its symmetrical nature simplifies the initial condensation step.

1,2-Dicarbonyl Compounds: The nature of the dicarbonyl precursor determines the substitution pattern on the pyrazine ring at positions 5 and 6. For the synthesis of the parent 2-amino-3-cyanopyrazine, glyoxal (B1671930) or its derivatives can be employed.

The general reaction scheme for the formation of the 2-amino-3-cyanopyrazine core is depicted below:

Targeted Synthesis of 5-Acetoxymethyl-2-amino-3-cyanopyrazine

The introduction of an acetoxymethyl group at the 5-position of the 2-amino-3-cyanopyrazine ring requires a more tailored synthetic strategy. This can be achieved either by starting with a precursor already containing the desired functional group or by functionalizing the pre-formed pyrazine ring.

Strategies for Acetoxymethyl Group Introduction into Pyrazine Systems

Several strategies can be envisioned for the introduction of an acetoxymethyl group onto the pyrazine ring:

From a 5-Methylpyrazine Precursor: A common approach involves the synthesis of a 5-methyl-2-amino-3-cyanopyrazine intermediate. prepchem.com This can be achieved by using a dicarbonyl precursor such as methylglyoxal (B44143) in the initial condensation with DAMN. The methyl group can then be subjected to free-radical halogenation, for instance with N-bromosuccinimide (NBS), to yield a 5-(halomethyl)pyrazine. Subsequent nucleophilic substitution with an acetate (B1210297) salt, such as sodium acetate, would furnish the desired 5-acetoxymethyl derivative. A recent study on the modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide highlights the feasibility of this approach. researchgate.net

From a 5-Hydroxymethylpyrazine Precursor: An alternative route involves the preparation of 5-hydroxymethyl-2-amino-3-cyanopyrazine. This can be achieved through various methods, including the use of a protected hydroxy-dicarbonyl precursor in the initial condensation. The resulting hydroxymethyl group can then be acetylated using reagents like acetic anhydride (B1165640) or acetyl chloride to yield the final product. The synthesis of 2-amino-5-chloro-3-cyano-6-[(2-acetyloxyethyl)amino]-pyrazine from its corresponding hydroxyethylamino precursor demonstrates a similar acetylation strategy. prepchem.com

Direct Condensation with a Functionalized Precursor: A more direct approach involves the use of a 1,2-dicarbonyl precursor that already contains the acetoxymethyl functionality. A key patent describes a process for the preparation of 2-amino-3-cyano-5-dialkoxymethylpyrazines, which are valuable intermediates for folic acid synthesis. google.comjustia.com The patent discloses intermediates of the general formula where a substituent at the 3-position can be -CH₂-O-CO-CH₃ (acetoxymethyl). google.com This suggests a synthetic route starting from a precursor such as 1-acetoxy-2,3-butanedione or a related dicarbonyl compound, which upon condensation with diaminomaleonitrile would directly yield this compound.

Optimized Reaction Conditions for High Yield and Purity in this compound Production

While specific optimized conditions for the synthesis of this compound are not extensively reported in peer-reviewed literature, general principles from related pyrazine syntheses can be applied. The condensation reaction between diaminomaleonitrile and a dicarbonyl compound is often carried out in a polar solvent, such as ethanol (B145695) or acetic acid. The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the precursors.

For the subsequent functional group manipulations, such as halogenation of a methyl group followed by substitution with acetate, standard conditions are typically employed. Free-radical bromination with NBS is often initiated with a radical initiator like AIBN in a non-polar solvent such as carbon tetrachloride, under photochemical or thermal conditions. The subsequent nucleophilic substitution with sodium acetate is typically performed in a polar aprotic solvent like DMF or DMSO.

The table below summarizes plausible reaction conditions for the synthesis of 5-substituted 2-amino-3-cyanopyrazines based on analogous reactions.

| Reaction Step | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |

| Pyrazine Ring Formation | Diaminomaleonitrile, Methylglyoxal | Ethanol, reflux | Moderate | prepchem.com |

| Benzylic Bromination | N-Bromosuccinimide, AIBN | Carbon Tetrachloride, reflux | - | researchgate.net |

| Acetate Substitution | Sodium Acetate | DMF, heat | Good | researchgate.net |

| Acetylation of Hydroxyl | Acetic Anhydride | Pyridine | High | prepchem.com |

Modern Catalytic Approaches in Pyrazine Synthesis

In recent years, modern catalytic methods have emerged to provide more efficient and selective routes to functionalized pyrazines. These approaches often involve transition-metal catalysis and offer advantages in terms of atom economy and functional group tolerance.

For the synthesis and functionalization of pyrazines, including those with the 2-amino-3-cyano substitution pattern, several catalytic strategies have been explored:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, have been employed to introduce various substituents onto pre-functionalized halopyrazines. This allows for the late-stage introduction of diverse functional groups.

C-H Functionalization: Direct C-H functionalization has become a powerful tool for the selective introduction of substituents onto the pyrazine ring without the need for pre-halogenation. This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling methods. The synthesis of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine, a precursor to coelenterazine, has been achieved through a condensation reaction followed by reduction, demonstrating a non-catalytic but efficient C-C bond formation. nih.govresearchgate.net

While direct catalytic C-H acetoxymethylation of 2-amino-3-cyanopyrazine has not been specifically reported, the development of such methods remains an active area of research in organic synthesis. These modern catalytic approaches hold promise for the future development of more efficient and versatile syntheses of this compound and its analogues.

Application of Nanocatalysts for Green Synthesis of Amino-Cyanopyrazines

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. A key approach is the use of nanocatalysts, which offer high surface-area-to-volume ratios, leading to enhanced catalytic activity, selectivity, and easier recovery and recyclability compared to conventional catalysts.

In the synthesis of N-heterocycles analogous to amino-cyanopyrazines, magnetic nanoparticles have emerged as particularly effective catalysts. researchgate.netresearchgate.net For instance, strontium hexaferrite (SrFe12O19) and other functionalized magnetic nanoparticles have been employed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.netorgchemres.org These catalysts facilitate reactions under solvent-free conditions, significantly reducing the use of hazardous organic solvents. orgchemres.org The magnetic nature of these catalysts allows for their simple separation from the reaction mixture using an external magnet, enabling multiple reuse cycles without a significant loss of catalytic activity. researchgate.net This recyclability is a cornerstone of green chemistry, reducing waste and cost. researchgate.net

The use of such nanocatalysts often results in high to excellent yields of the desired products in shorter reaction times and under milder conditions than traditional methods. researchgate.net While direct examples for this compound are specific, the successful application of nanocatalysts in the synthesis of structurally similar 2-amino-3-cyanopyridines and pyrazoles strongly suggests their potential for the efficient and green synthesis of amino-cyanopyrazines. researchgate.netresearchgate.net

Table 1: Examples of Nanocatalysts in the Green Synthesis of N-Heterocycles

| Catalyst | Target Heterocycle | Key Advantages | Reaction Conditions |

|---|---|---|---|

| Fe₃O₄@THAM-Mercaptopyrimidine | 2-Amino-3-cyanopyridine | High yield, reusability, environmental compatibility | Solvent-free, 70°C |

| SrFe₁₂O₁₉ | 2-Amino-3-cyanopyridine | High yield, short reaction time, easy separation | Solvent-free |

Data sourced from multiple studies on green synthesis methodologies. researchgate.netresearchgate.netorgchemres.org

Multicomponent Reactions (MCRs) for Diversified Pyrazine Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a one-pot process to form a product that incorporates substantial parts of all starting materials. nih.gov This approach adheres to the principles of atom economy and procedural simplicity, making it highly desirable for generating molecular diversity. MCRs have been effectively used to synthesize a wide array of heterocyclic compounds, including pyrazines and their analogues. nih.govresearchgate.net

The synthesis of pyrazines often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.com MCRs can be designed to generate these precursors in situ or to directly construct the pyrazine ring from simpler starting materials. For example, a four-component reaction involving (hetero)aromatic aldehydes, hydrazine (B178648) hydrate, β-ketoesters, and an active methylene (B1212753) compound can yield complex pyrazole (B372694) derivatives, showcasing the potential for creating densely functionalized heterocycles. nih.gov While specific MCRs for this compound are not extensively documented, the general strategies are applicable. The Ugi reaction, a well-known MCR, has been utilized to create indole-fused pyrazine derivatives, demonstrating the versatility of this approach for building complex heterocyclic systems. researchgate.net

The key advantages of MCRs include operational simplicity, reduction of waste by minimizing intermediate isolation and purification steps, and the ability to rapidly generate libraries of structurally diverse compounds from readily available starting materials. nih.govbeilstein-journals.org

Stereoselective and Regioselective Synthesis of Pyrazine Analogues

Control over stereochemistry and regiochemistry is crucial in the synthesis of complex molecules, as different isomers can exhibit vastly different properties. Stereoselective synthesis aims to produce a specific stereoisomer, while regioselective synthesis targets a particular constitutional isomer.

In the context of pyrazine analogues like pyrazoles, regioselectivity is often a challenge, especially when using unsymmetrical starting materials. For instance, the reaction of unsymmetrical β-dicarbonyl compounds with substituted hydrazines can lead to a mixture of regioisomers. However, by carefully controlling reaction conditions such as the catalyst, solvent, and temperature, it is often possible to favor the formation of one isomer over another. nih.gov Silver carbonate (Ag₂CO₃), for example, has been shown to play a key role in switching the stereoselectivity in the synthesis of N-carbonylvinylated pyrazoles. nih.gov

Similarly, stereoselective synthesis has been applied to produce specific diastereomers of complex molecules containing a pyrazine core, such as bis-steroidal pyrazine derivatives. nih.gov The stereochemistry of substituents on the pyrazine ring can significantly influence the biological activity of the final compound. nih.gov While detailed stereoselective routes to this compound are not widely published, the principles demonstrated in the synthesis of related heterocycles are fundamental to accessing specific isomers of substituted pyrazines.

Development of Sustainable Synthetic Pathways to Pyrazine Derivatives

The development of sustainable synthetic pathways is a major goal in modern chemistry, driven by the need to reduce reliance on finite petrochemical resources and minimize environmental pollution. This involves utilizing renewable feedstocks and employing environmentally benign reaction conditions.

Utilization of Biomass-Derived Feedstocks for Pyrazine Precursors

Biomass, which includes materials like wood, agricultural waste, and sugars, represents a vast and renewable source of carbon for the chemical industry. acsgcipr.orgrsc.org There is growing interest in converting biomass into valuable platform chemicals that can serve as precursors for complex molecules like pyrazines.

The core structure of pyrazine is typically formed by the condensation of a 1,2-dicarbonyl compound and a 1,2-diamine. tandfonline.com Biomass can be a source for these key precursors. For example, C5 and C6 sugars, which are abundant in cellulose (B213188) and hemicellulose, can be converted into furans like 5-(hydroxymethyl)furfural (HMF). acsgcipr.orgrsc.org HMF and other furan (B31954) derivatives can then be transformed into the necessary dicarbonyl compounds. Another approach involves the pyrolysis of biomass in the presence of ammonia (B1221849), which can yield pyridines and potentially pyrazines, although this often results in complex mixtures. acsgcipr.org

Furthermore, biological pathways offer a green route to pyrazine synthesis. Certain strains of bacteria, such as Bacillus subtilis, are known to produce pyrazines naturally during fermentation. nih.gov By providing specific precursors like amino acids (e.g., L-threonine) and acetoin, which can themselves be derived from fermentation, the biosynthesis of specific alkylpyrazines can be stimulated. nih.gov This biotechnological approach represents a promising avenue for the sustainable production of pyrazine precursors.

Table 2: Potential Biomass-Derived Precursors for Pyrazine Synthesis

| Biomass Source | Derived Platform Chemical | Potential Pyrazine Precursor |

|---|---|---|

| Lignocellulose (Wood, Straw) | Furfural, 5-(Hydroxymethyl)furfural (HMF) | 1,2-Dicarbonyl compounds |

| Sugars (Glucose, Fructose) | L-Threonine, Acetoin (via fermentation) | 1,2-Diamines, 1,2-Dicarbonyls |

Data compiled from studies on biomass valorization. acsgcipr.orgrsc.orgnih.gov

Environmentally Benign Solvents and Reaction Conditions in Pyrazine Synthesis

A significant portion of the environmental impact of chemical synthesis is associated with the use of volatile organic compounds (VOCs) as solvents. Green chemistry seeks to replace these hazardous solvents with safer alternatives or to eliminate their use entirely.

Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. researchgate.net Although many organic compounds have low solubility in water, various techniques can be employed to facilitate reactions in aqueous media. For pyrazine synthesis, which often involves condensation reactions, water can be a suitable medium.

Solvent-free, or neat, reactions are another excellent green alternative. acs.org By performing reactions without any solvent, waste is significantly reduced, and purification can be simplified. This approach has been successfully used to prepare pyrazine derivatives from 1,2-dicarbonyls and 1,2-diamines. tandfonline.comtandfonline.com Often, these reactions are facilitated by grinding the reactants together or by gentle heating. The use of solid-supported catalysts or microwave irradiation can further enhance the efficiency of solvent-free reactions. researchgate.net Such methods not only reduce environmental impact but also often lead to shorter reaction times and higher yields. tandfonline.com

Chemical Reactivity and Transformation Pathways of 5 Acetoxymethyl 2 Amino 3 Cyanopyrazine

Reactivity of the Pyrazine (B50134) Core and its Functional Groups

The pyrazine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The combined electron-withdrawing effects of the ring nitrogens and the cyano group make the 2-amino group less basic than in aniline (B41778) but position it as a key nucleophile for cyclization reactions.

The 2-amino group is a primary nucleophilic site on the molecule. Its reactivity is central to the construction of fused heterocyclic systems. In compounds with an adjacent cyano group, such as 2-amino-3-cyanopyridines or pyrazines, the amino group readily participates in intramolecular or intermolecular cyclization reactions. researchgate.net A critical transformation is the condensation with guanidine (B92328), where the amino group acts as one of the nitrogen nucleophiles to build a new pyrimidine (B1678525) ring. This reaction is a cornerstone of pteridine (B1203161) synthesis.

The 3-cyano (nitrile) group is a versatile functional group that significantly influences the molecule's reactivity and serves as a key electrophilic center for cyclization. In the context of pteridine synthesis, the carbon atom of the cyano group is attacked by a nucleophile, typically from a co-reactant like guanidine. This initiates a cyclocondensation reaction in concert with the adjacent 2-amino group, leading to the formation of a fused diaminopyrimidine ring. The reactivity of the cyano group is enhanced by the electron-deficient nature of the pyrazine ring.

The 5-acetoxymethyl substituent is an ester functional group. Its primary and most significant reaction is hydrolysis, which can be catalyzed by either acid or base. This reaction cleaves the ester bond, yielding 5-hydroxymethyl-2-amino-3-cyanopyrazine and acetic acid. This transformation is often a requisite step in synthetic pathways where the final product requires a hydroxymethyl group, as is the case in the synthesis of certain pteridine-based therapeutics. The hydrolysis can occur either as a dedicated step or in situ during subsequent reactions under aqueous acidic or basic conditions.

5-Acetoxymethyl-2-amino-3-cyanopyrazine as a Key Synthetic Intermediate

The unique arrangement of the amino, cyano, and acetoxymethyl groups makes this pyrazine derivative a strategic precursor for the synthesis of biologically important pteridines.

This compound serves as a key building block for constructing the pteridine ring system, which consists of fused pyrazine and pyrimidine rings. The synthesis of 2,4-Diamino-6-hydroxymethylpteridine is achieved through a cyclocondensation reaction with guanidine.

In this reaction, the two amino groups of guanidine react with the 2-amino and 3-cyano functionalities of the pyrazine derivative. The reaction proceeds via nucleophilic attack of a guanidine nitrogen on the electrophilic carbon of the cyano group, followed by cyclization involving the 2-amino group of the pyrazine and the second amino group of guanidine. This sequence forms the fused 2,4-diaminopyrimidine (B92962) ring. The acetoxymethyl group at the 5-position of the pyrazine becomes the 6-substituent on the newly formed pteridine ring. The ester is typically hydrolyzed during the reaction workup or as a separate step to yield the final 2,4-Diamino-6-hydroxymethylpteridine. This synthetic strategy is analogous to other pteridine syntheses that utilize o-amino-carbonitrile precursors. derpharmachemica.com

Table 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

|---|---|---|---|---|

| 1 | This compound | Guanidine | Cyclocondensation | 2,4-Diamino-6-acetoxymethylpteridine |

2,4-Diamino-6-hydroxymethylpteridine is a crucial intermediate in the synthesis of the antifolate drug Methotrexate. dntb.gov.ua The conversion involves the modification of the 6-hydroxymethyl group to facilitate coupling with the side chain of the final molecule.

The established synthetic route proceeds in several steps:

Bromination: The 6-hydroxymethyl group of the pteridine intermediate is first converted to a more reactive 6-bromomethyl group. This is often achieved using a brominating agent such as triphenyldibromophosphorane or hydrobromic acid. nih.govgoogleapis.com The resulting compound is 6-(bromomethyl)-2,4-pteridinediamine.

Coupling (Alkylation): The 6-bromomethylpteridine derivative is then coupled with the N-methylated aniline nitrogen of diethyl p-(N-methylamino)benzoyl-L-glutamate via a nucleophilic substitution reaction. nih.govgoogle.com This step builds the core structure of the Methotrexate molecule.

Saponification: The final step is the hydrolysis of the two ethyl ester groups of the glutamate (B1630785) moiety under basic conditions (saponification) to yield the dicarboxylic acid form, which is Methotrexate. google.com

Table 2: Synthetic Pathway from Pteridine Intermediate to Methotrexate

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 2,4-Diamino-6-hydroxymethylpteridine | e.g., PPh₃Br₂ | 6-(Bromomethyl)-2,4-pteridinediamine | Activation of the C6-methyl group for nucleophilic substitution. nih.govgoogleapis.com |

| 2 | 6-(Bromomethyl)-2,4-pteridinediamine | Diethyl p-(N-methylamino)benzoyl-L-glutamate | Diethyl Methotrexate | Coupling of the pteridine core with the side-chain. google.com |

This synthetic sequence highlights the utility of this compound as a foundational starting material for accessing complex, therapeutically significant molecules like Methotrexate.

Cyclization and Annulation Reactions of Pyrazine Derivatives

The 2-amino-3-cyanopyrazine framework is a classic example of a synthon primed for ring-forming reactions. The nucleophilic amino group and the electrophilic cyano group are ideally situated to react with bifunctional reagents, leading to the construction of a new ring fused to the pyrazine core. This strategy is a cornerstone in the synthesis of pteridines and related nitrogen-containing bicyclic heterocycles.

The primary transformation pathway for this compound involves the annulation of a pyrimidine ring to form the pteridine core structure. Pteridines, which are composed of fused pyrazine and pyrimidine rings, are a significant class of compounds with diverse biological roles. derpharmachemica.comresearchgate.net The synthesis of these fused systems is typically achieved through the condensation of the amino-cyanopyrazine precursor with simple, small-molecule reagents that provide the one or two additional atoms needed to complete the pyrimidine ring.

Common strategies include reactions with C1 synthons like formamide (B127407) or C1N2 synthons such as guanidine. For example, intermolecular cyclization of analogous 2-amino-3-cyanopyridines with formamide is a known method to produce pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net By analogy, reacting this compound with such reagents would yield the corresponding pteridine derivatives. The reaction with guanidine, for instance, would introduce a C-N-C fragment, leading to the formation of a 2,4-diaminopteridine (B74722) system.

Another well-established method for pteridine synthesis that is applicable to this scaffold is the condensation with 1,2-dicarbonyl compounds, a pathway known as the Gabriel-Isay condensation. mdpi.com This reaction involves the initial condensation between the amino group of the pyrazine and one of the carbonyl groups of the reagent, followed by cyclization and dehydration to form the fused pyrazine ring. The specific substitution pattern on the resulting pteridine is dependent on the nature of the dicarbonyl compound used.

| Reactant | Fused Heterocyclic System | General Reaction Type |

|---|---|---|

| Guanidine | 2,4-Diaminopteridine derivatives | Cyclocondensation / Annulation |

| Formamide / Formic Acid | Pteridin-4-amine derivatives | Cyclocondensation / Annulation |

| Urea / Thiourea | Pteridin-2-amino-4-one / -thione derivatives | Cyclocondensation / Annulation |

| α-Dicarbonyl Compounds (e.g., Glyoxal (B1671930), Biacetyl) | Substituted Pteridine derivatives | Gabriel-Isay Condensation |

The formation of fused rings from this compound predominantly proceeds through intermolecular cyclization pathways. The mechanism involves a sequence of nucleophilic addition and condensation steps.

Intermolecular Cyclization Mechanism (with Guanidine):

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the exocyclic 2-amino group of the pyrazine onto the electrophilic carbon of guanidine.

Intermediate Formation: This addition forms a reactive N-guanidinyl intermediate.

Intramolecular Cyclization: The key ring-closing step involves the intramolecular nucleophilic attack from a nitrogen atom of the guanidinyl moiety onto the electrophilic carbon of the cyano group. This process transforms the linear intermediate into a cyclic structure.

Tautomerization: The resulting cyclic product undergoes tautomerization to establish aromaticity, yielding the stable 2,4-diaminopteridine derivative.

A similar mechanistic pathway occurs with other C1 synthons. For instance, reaction with formamide would first form an N-formamidinyl intermediate, which then cyclizes onto the nitrile group.

Intramolecular Cyclization:

While less common for this specific substrate without further modification, intramolecular cyclization is a theoretical possibility. This pathway would require the presence of a suitable electrophilic center within the molecule, most likely generated from the 5-acetoxymethyl group. For example, hydrolysis of the acetate (B1210297) ester to the corresponding alcohol, followed by oxidation to an aldehyde, would create an electrophile. This aldehyde could then undergo intramolecular condensation with the 2-amino group to form a fused dihydropyran or related heterocyclic system. However, such transformations typically require multi-step synthetic sequences. The primary and most direct reactivity of the 2-amino-3-cyanopyrazine scaffold remains its use in intermolecular annulation reactions. nih.govfrontiersin.org

Mechanistic Investigations of Key Reaction Pathways

While detailed kinetic and computational studies specifically on this compound are limited, mechanistic insights can be drawn from extensive research on related pteridine syntheses and the reactivity of analogous amino-cyano heterocycles.

Regioselectivity: A significant mechanistic challenge in pteridine synthesis arises when using unsymmetrical 1,2-dicarbonyl compounds (e.g., α-ketoaldehydes) in Gabriel-Isay type condensations. thieme-connect.de The initial nucleophilic attack by the 2-amino group can occur at either of the two distinct carbonyl carbons. The preferred site of attack, and thus the structure of the final product (e.g., a 6-substituted vs. a 7-substituted pteridine), is governed by a combination of electronic and steric factors of both the pyrazine precursor and the dicarbonyl reagent. researchgate.netthieme-connect.de In many instances, mixtures of isomers are obtained, complicating purification. thieme-connect.de

Isolation of Intermediates: The multi-step nature of these cyclocondensation reactions is supported by the occasional isolation of acyclic intermediates. thieme-connect.de For example, in some condensation reactions, the initial Schiff base formed between the amino group and a carbonyl reactant can be stable enough to be isolated before the final ring-closing cyclization occurs. This provides direct evidence for the proposed reaction sequence.

Role of Catalysis: Cyclocondensation reactions are frequently facilitated by either acid or base catalysis. Basic conditions can deprotonate the amino group, increasing its nucleophilicity for the initial attack, while acidic conditions can activate carbonyl or cyano groups by protonation, making them more electrophilic and promoting the cyclization and subsequent dehydration steps. mdpi.com

Derivatization Strategies and Analogoue Development Based on 5 Acetoxymethyl 2 Amino 3 Cyanopyrazine

Design Principles for Pyrazine-Based Compounds with Modulated Bioactivity

The design of bioactive pyrazine (B50134) compounds is guided by several key principles aimed at optimizing their interaction with biological targets and improving their drug-like properties. Pyrazine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects. mdpi.comresearchgate.net The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, serves as a versatile scaffold for chemical modification. mdpi.com

A primary design strategy involves structure-based drug design, where the three-dimensional structure of the target protein is used to guide the synthesis of complementary ligands. nih.govnih.gov This approach allows for the rational design of molecules with specific interactions, such as hydrogen bonds, with the target's binding site. For instance, in the development of protein tyrosine phosphatase inhibitors, a pharmacophore model was built using a known inhibitor to design novel pyrazine-based compounds. nih.govmdpi.com

Another important principle is the modulation of physicochemical properties to enhance bioavailability and reduce toxicity. mdpi.com Modifications to the pyrazine core and its substituents can alter properties like solubility, lipophilicity, and metabolic stability. For example, the introduction of a water-soluble pyrazine skeleton has been used to improve the poor solubility of some natural product-derived compounds. mdpi.com A comprehensive structure-activity relationship (SAR) study is crucial to understand how different structural modifications impact biological activity, which can then guide the design of more potent and selective compounds. mdpi.com

Functionalization of the Pyrazine Ring at Various Positions

The pyrazine ring of 5-Acetoxymethyl-2-amino-3-cyanopyrazine offers multiple sites for functionalization, allowing for the systematic exploration of chemical space to develop analogues with improved properties. The reactivity of the pyrazine ring and its substituents enables a variety of chemical transformations.

Position 2 (Amino Group): The amino group is a key site for modification. It can undergo reactions such as acylation, alkylation, and arylation to introduce a diverse range of substituents. These modifications can influence the electronic properties of the pyrazine ring and introduce new points of interaction with biological targets.

Position 3 (Cyano Group): The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid, or it can be reduced to an aminomethyl group. These transformations alter the electronic and steric properties of the molecule, potentially leading to changes in biological activity and pharmacokinetic profiles.

Position 5 (Acetoxymethyl Group): The acetoxymethyl group is a primary handle for derivatization. The ester can be hydrolyzed to an alcohol, which can then be further modified to form ethers, other esters, or carbamates. These modifications are critical for elucidating structure-activity relationships.

Position 6: The unsubstituted C-6 position of the pyrazine ring can be functionalized through various C-H activation or cross-coupling reactions, allowing for the introduction of alkyl, aryl, or other functional groups to probe for additional binding interactions.

Modifications of the Acetoxymethyl Group for Structure-Activity Relationship (SAR) Elucidation

Systematic modifications of the acetoxymethyl group at the 5-position are crucial for understanding the structure-activity relationships (SAR) of this compound and its analogues. researchgate.netnih.gov SAR studies involve synthesizing a series of related compounds with specific structural changes and evaluating their biological activity to identify the key molecular features responsible for their effects. researchgate.net

By varying the ester portion of the acetoxymethyl group, researchers can probe the steric and electronic requirements of the target's binding pocket. For example, replacing the acetyl group with other alkyl or aryl groups of varying sizes and electronic properties can reveal optimal substituent characteristics for enhanced activity.

Hydrolysis of the acetate (B1210297) ester to the corresponding alcohol provides a versatile intermediate for further derivatization. This alcohol can be converted into a variety of ethers and other esters, allowing for a broad exploration of the chemical space around this position. The insights gained from these SAR studies are invaluable for the rational design of more potent and selective analogues.

Exploration of Bioisosteric Replacements for Enhanced Properties

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the pharmacological properties of a lead compound by replacing a functional group with another that has similar physical and chemical properties. benthamscience.com This approach can lead to enhanced potency, selectivity, and metabolic stability, as well as reduced toxicity. benthamscience.com

For this compound, several bioisosteric replacements can be considered:

Cyano Group: The cyano group can be replaced by other small, electron-withdrawing groups that can act as hydrogen bond acceptors, such as oxazoles, thiazoles, or tetrazoles.

Amino Group: The 2-amino group can be replaced with other functionalities capable of acting as hydrogen bond donors, such as a hydroxyl or a substituted amino group. A novel bioisostere for the alpha-amino acid functionality, 3,4-diamino-3-cyclobutene-1,2-dione, has been successfully incorporated into NMDA antagonists. nih.govsemanticscholar.org

Acetoxymethyl Group: The ester linkage in the acetoxymethyl group can be replaced with more metabolically stable bioisosteres like amides or 1,3,4-oxadiazoles. The 3,3-difluorooxetane unit has also been evaluated as a versatile functional group for bioisosteric replacements. nih.gov

Pyrazine Ring: The pyrazine ring itself can be replaced by other heterocyclic scaffolds, such as pyrimidine (B1678525) or 1,2,4-triazolo[1,5-a]pyrimidine, which has been identified as a bioisostere candidate for purine scaffolds. mdpi.com

| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|

| Cyano | Oxazole, Thiazole, Tetrazole | Mimic electron-withdrawing nature and hydrogen bonding capacity. |

| Amino | Hydroxyl, Substituted Amino, 3,4-diamino-3-cyclobutene-1,2-dione | Maintain hydrogen bond donor capability. |

| Acetoxymethyl (Ester) | Amide, 1,3,4-Oxadiazole, 3,3-Difluorooxetane | Improve metabolic stability while retaining similar steric and electronic properties. |

| Pyrazine Ring | Pyrimidine, 1,2,4-Triazolo[1,5-a]pyrimidine | Explore different heterocyclic cores with similar pharmacophoric features. |

Synthesis of Pyrazine-Derived Prodrugs and Pro-moieties

A prodrug is an inactive or less active compound that is converted into an active drug in the body through metabolic processes. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, permeability, and metabolic stability. Favipiravir is an example of a pyrazine-containing antiviral prodrug that requires enzymatic action to be converted to its active form. nih.gov

For this compound and its analogues, several prodrug strategies can be envisioned:

Ester Prodrugs: The 2-amino group can be acylated to form amide prodrugs, or if a hydroxyl group is present (e.g., after hydrolysis of the acetoxymethyl group), it can be esterified. These ester linkages can be designed to be cleaved by esterases in the blood or specific tissues, releasing the active drug.

Phosphate Prodrugs: A hydroxyl group can be converted into a phosphate ester, which is highly water-soluble and can be cleaved by alkaline phosphatases to release the active drug.

Carbamate Prodrugs: The 2-amino group can be converted to a carbamate, which can be designed to be chemically or enzymatically labile, releasing the parent amine.

Biological Activity Investigations and Mechanistic Insights in Vitro Studies

Screening for Broad-Spectrum Biological Activities of Pyrazine (B50134) Derivatives

The pyrazine ring is a core structure in many biologically active compounds, leading to its frequent inclusion in screening libraries for drug discovery. These screenings often assess a wide range of potential activities, including but not limited to antimicrobial, antifungal, antiviral, and anticancer effects. However, specific published results detailing a broad-spectrum screening that includes 5-Acetoxymethyl-2-amino-3-cyanopyrazine are not readily found.

Antimicrobial Activity Evaluations (In Vitro)

While various pyrazine derivatives have demonstrated antimicrobial properties, specific data for this compound is not available.

There is no specific data in the reviewed literature detailing the assessment of this compound against Gram-positive and Gram-negative bacterial strains.

Similarly, studies focusing on the antifungal efficacy of this compound against key fungal pathogens such as Candida albicans and Aspergillus species have not been identified in the available literature.

Without specific antimicrobial or antifungal activity data, there are no reported Minimum Inhibitory Concentration (MIC) values for this compound.

Cytotoxicity and Anticancer Activity Assessments (In Vitro)

The evaluation of novel chemical entities for their potential as anticancer agents is a significant area of research. This often involves in vitro cytotoxicity screening against various human cancer cell lines.

Specific studies evaluating the cytotoxic or anticancer activity of this compound against the human breast adenocarcinoma cell line (MCF-7) or the human colon cancer cell line (HCT-116) are not present in the reviewed scientific literature. Therefore, no data tables on its efficacy against these cell lines can be provided.

Analysis of Cell Cycle Modulation and Induction of Apoptosis

Studies on novel 3-cyanopyridine derivatives have shown that these compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines. For instance, certain 2-oxo-3-cyanopyridine derivatives were found to cause cell cycle arrest at the G2/M phase, a critical checkpoint before cell division, thereby indicating a probable mechanism for apoptosis induction nih.gov. Similarly, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from o-aminonicotinonitrile precursors, were evaluated for their cytotoxic effects. One potent compound from this series significantly activated apoptosis in MCF-7 breast cancer cells, increasing total apoptosis to 36.14% compared to 0.62% in control cells. This was accompanied by an arrest of the cell cycle in the G1 phase nih.gov.

Further research on other nicotinonitrile-based derivatives confirmed these findings. A lead compound was shown to increase apoptotic cell death in PC-3 prostate cancer cells by 34.21% and also arrested the cell cycle at the G1 phase researchgate.net. Analysis of diphenyl ether-based pyridine analogues using AO/EB staining confirmed that these molecules could induce early apoptosis in MCF-7 cells researchgate.net. These collective findings suggest that the 2-amino-3-cyanopyrazine scaffold is a promising candidate for developing agents that modulate the cell cycle and induce apoptosis in cancer cells.

Inhibition of Specific Cellular Targets (e.g., CDK2/cyclin A2, Topoisomerase II)

The anticancer effects of these compounds are often traced to their ability to inhibit specific cellular targets that are crucial for cell proliferation and survival.

Inhibition of CDK2/cyclin A2

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The CDK2/cyclin A complex, in particular, is essential for the transition from the G1 to the S phase. Pyrazine and its bioisosteres are recognized scaffolds for the development of potent CDK inhibitors semanticscholar.orgtandfonline.comnih.gov.

A series of novel pyrazolopyrimidine derivatives were designed and synthesized as CDK2 inhibitors. One of the most potent compounds exhibited a significant inhibitory activity against the CDK2/cyclin A2 enzyme, with an IC50 value of 0.061 µM. This inhibition resulted in a marked alteration in the cell cycle, with an increase in the Pre-G1 phase and growth arrest in the S phase in HCT-116 colon cancer cells nih.gov. Another study focused on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which also showed potent CDK2 inhibitory activity. The most active compound in this series had a Ki value of 0.005 µM and was found to reduce the phosphorylation of the retinoblastoma protein, arrest cells at the S and G2/M phases, and induce apoptosis mdpi.com.

| Compound Class | Target | Inhibitory Concentration | Reference |

|---|---|---|---|

| Pyrazolopyrimidine derivative (Compound 15) | CDK2/cyclin A2 | IC50 = 0.061 µM | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | CDK2 | Ki = 0.005 µM | mdpi.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 14) | CDK2 | Ki = 0.007 µM | mdpi.com |

Inhibition of Topoisomerase II

DNA topoisomerase II (Topo II) is another critical enzyme for DNA replication and chromosome segregation, making it a well-established target for anticancer drugs frontiersin.orgmdpi.com. While many clinical Topo II inhibitors act as poisons by stabilizing the DNA-enzyme cleavage complex, there is growing interest in catalytic inhibitors that block the enzyme's function without causing extensive DNA damage frontiersin.orgmdpi.commdpi.com. Certain bis(2,6-dioxopiperazine) derivatives, which contain a heterocyclic core, have been identified as specific inhibitors of mammalian Topo II. For example, the derivative ICRF-193 was found to be a potent inhibitor with a 50% inhibitory dose of 2 µM nih.gov. Studies on pyrido[2,3-d:6,5-d']dipyrimidines and spirooxindole-pyrimidine hybrids have also demonstrated inhibitory activity against Topo I and Topo II, suggesting that complex heterocyclic systems related to pyrazines are a viable scaffold for developing such inhibitors researchgate.net.

Enzyme Inhibition Studies (In Vitro)

Beyond targets directly involved in cell cycle regulation, pyrazine analogues have been investigated for their inhibitory effects on a range of other enzymes.

Inhibition of Glucosamine-6-phosphate Synthase and Related Enzymes

Glucosamine-6-phosphate (GlcN-6-P) synthase is a key enzyme in the hexosamine biosynthetic pathway and serves as a target for antimicrobial and antidiabetic agents nih.govnih.govtandfonline.comresearchgate.net. While direct studies on 2-amino-3-cyanopyrazine are scarce, research into related heterocyclic structures has shown promise. For example, molecular hybridization has been used to design novel pyrazole-pyrimidine derivatives as potential inhibitors of GlcN-6-P synthase, leveraging the known antimicrobial properties of these scaffolds researchgate.net. This suggests a potential, though yet unexplored, avenue for the biological activity of functionalized pyrazines.

Thrombin Inhibition and Coagulation Pathway Modulation

Thrombin is a crucial serine protease in the blood coagulation cascade, and its inhibition is a major goal in antithrombotic therapy. Recent studies have identified pyrazinyl-substituted compounds as highly potent covalent inhibitors of thrombin. A novel series of N-acylated 1H-pyrazol-5-amines featuring a pyrazin-2-yl moiety demonstrated exceptional inhibitory activity, with the most potent derivatives achieving IC50 values as low as 0.7 nM and 0.8 nM nih.govresearchgate.net. Mass-shift assays confirmed that these compounds act by covalently acylating the catalytic Ser195 residue of thrombin nih.govresearchgate.net. Similarly, a series of acylated 1H-pyrazol-5-amines were identified as potent thrombin inhibitors, with IC50 values in the nanomolar range (e.g., 16 nM for compound 24e) nih.govmdpi.com. These inhibitors also showed efficacy in plasma coagulation assays, effectively reducing thrombin generation nih.govresearchgate.net.

| Compound Class | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Pyrazinyl-Substituted N-acylated 1,2,4-triazol-5-amine (Compound 13a) | Thrombin | 0.7 nM | nih.gov |

| Pyrazinyl-Substituted N-acylated 1,2,4-triazol-5-amine (Compound 13b) | Thrombin | 0.8 nM | nih.gov |

| Acylated 1H-pyrazol-5-amine (Compound 24e) | Thrombin | 16 nM | nih.govmdpi.com |

| Acylated 1H-pyrazol-5-amine (Compound 25) | Thrombin | 18 nM | nih.gov |

| Acylated 1H-pyrazol-5-amine (Compound 9e) | Thrombin | 165 nM | nih.govmdpi.com |

Other Relevant Enzymatic Targets and their Inhibition Profiles

The versatile 2-amino-3-cyanopyridine (B104079) scaffold, a close analogue of the pyrazine , has been shown to inhibit other important enzymes.

PIM-1 Kinase: This enzyme is implicated in cancer cell proliferation and survival. Certain pyrido[2,3-d]pyrimidine derivatives were found to be potent PIM-1 kinase inhibitors, with IC50 values as low as 11.4 nM nih.gov. Nicotinonitrile derivatives also showed potent PIM-1 kinase inhibition, with an IC50 of 18.9 nM for the lead compound researchgate.net.

Carbonic Anhydrase: A series of novel 2-amino-3-cyanopyridines were synthesized and tested for their inhibitory effects against human carbonic anhydrase (hCA) I and II isoenzymes. These compounds displayed significant inhibition, with Ki values in the low micromolar range (2.84 µM against hCA I and 2.56 µM against hCA II for the most active compounds) nih.gov.

Structure-Activity Relationship (SAR) Studies for Pyrazine Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For the broad class of pyrazine and related heterocyclic analogues, several key SAR insights have been established.

For CDK2 Inhibition: In the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series, SAR analysis revealed that N-alkylation or changing the topology of the pyrazol-4-yl ring at the C2-NH position of the pyrimidine (B1678525) core was detrimental to both CDK2 inhibition and antiproliferative activity mdpi.com.

For Thrombin Inhibition: In the pyrazole-based thrombin inhibitor series, the substituent at the 3-position of the pyrazole (B372694) core was a key determinant of activity. A 3-pyridyl moiety was found to be about 8-fold more potent than a 3-phenyl substituent mdpi.com. Furthermore, the introduction of a 5-chlorothiophen-2-yl moiety at another position shifted the inhibitory activity into the nanomolar range nih.govmdpi.com.

For Anticancer Activity: In studies of 3-cyanopyridine derivatives, the 2-oxo-3-cyanopyridine scaffold was generally preferred for cytotoxic activity over the 2-thioxo or 2-amino scaffolds. Additionally, having a substituted phenyl moiety at the 4th position of the pyridine ring enhanced anti-proliferative activity compared to an unsubstituted phenyl group nih.gov. For 4-aminopyrazolo[3,4-b]pyridine derivatives, compound 2g, which showed impressive antibacterial and cytotoxic activities, was noted for its specific substitution pattern, highlighting the importance of substituent placement for biological effect researchgate.net.

These SAR studies underscore the principle that modifications to the core heterocyclic structure and its substituents can dramatically alter biological activity, providing a roadmap for the rational design of more potent and selective therapeutic agents drugdesign.org.

Correlating Structural Modifications with In Vitro Biological Potency

No studies were identified that explored the impact of structural modifications to this compound on its biological potency. Research in this area would typically involve synthesizing a series of analogues with variations at different positions of the pyrazine ring or the acetoxymethyl group and evaluating their effects in relevant biological assays.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

There is no evidence of Quantitative Structure-Activity Relationship (QSAR) models being developed or applied to this compound. Such studies would require a dataset of structurally related compounds with corresponding biological activity data, which is not currently available.

Mechanistic Elucidation of In Vitro Biological Actions

Identification and Validation of Molecular Targets (In Vitro)

The specific molecular targets of this compound have not been identified or validated in any published in vitro studies. Research in this area would be necessary to understand the compound's potential mechanism of action.

Analysis of Binding Interactions with Biological Macromolecules (In Vitro)

No data exists from in vitro studies, such as X-ray crystallography, NMR spectroscopy, or molecular docking simulations, that analyze the binding interactions of this compound with any biological macromolecules.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental in predicting how a ligand, such as a derivative of 5-Acetoxymethyl-2-amino-3-cyanopyrazine, might interact with a biological target, typically a protein or enzyme. nih.gov These simulations provide insights into the binding modes, affinities, and key intermolecular interactions that stabilize the ligand-receptor complex.

Pyrazine-based compounds are frequently investigated as kinase inhibitors, where the nitrogen atoms of the pyrazine (B50134) ring often act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of the kinase. rsc.orgtandfonline.com For instance, in docking studies of pyrazine derivatives against targets like PIM-1 kinase, hydrogen bonds with hinge region residues such as Glu121 and Asp186 are crucial for potent inhibition. bibliomed.org Similarly, the 2-amino group and the cyano group of the 2-amino-3-cyanopyrazine core can participate in significant hydrogen bonding and electrostatic interactions. The acetoxymethyl group at the 5-position can explore deeper pockets within the binding site, potentially forming additional hydrophobic or polar interactions that enhance binding affinity and selectivity. nih.gov

A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals that the most common interaction is a hydrogen bond to a pyrazine nitrogen atom. nih.govresearchgate.net Other significant interactions include π-π stacking with aromatic residues and weak hydrogen bonds involving pyrazine C-H donors. researchgate.net In the case of this compound, the amino group is a primary hydrogen bond donor, the ring nitrogens and carbonyl oxygen of the acetyl group are key acceptors, and the cyano group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions.

Table 1: Potential Ligand-Target Interactions for this compound

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| 2-Amino Group | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Ser, Thr (backbone carbonyls) |

| 3-Cyano Group | Hydrogen Bond Acceptor, Dipole-Dipole | Arg, Lys, His, Ser, Thr, Asn, Gln |

| Pyrazine Ring Nitrogens | Hydrogen Bond Acceptor | Hinge region backbone amides (e.g., in kinases) |

| Pyrazine Ring | π-π Stacking | Phe, Tyr, Trp, His |

Molecular docking studies on structurally related 2-amino-3-cyanopyridine (B104079) analogues have been used to rationalize structure-activity relationships (SAR) for various targets, including enzymes like dihydrofolate reductase (DHFR). mdpi.comresearchgate.net These studies help in understanding how different substituents on the core scaffold influence binding and inhibitory activity. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. researchgate.netnih.gov For pyrazine derivatives, DFT calculations help in understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Studies on related 2-amino-3-cyanopyridine derivatives using DFT at the B3LYP/6-31G level have been performed to optimize molecular structures and analyze electronic properties. researchgate.net The HOMO and LUMO energy values are particularly important; the HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. scirp.org A smaller energy gap suggests higher reactivity and charge-transfer potential within the molecule, which can be crucial for biological activity. scirp.org

For this compound, the electron-donating amino group and the electron-withdrawing cyano and acetoxymethyl groups significantly influence the electronic landscape. The MEP map would likely show negative potential (red/yellow regions) around the pyrazine nitrogens, the cyano nitrogen, and the carbonyl oxygen, indicating these are sites susceptible to electrophilic attack and favorable for hydrogen bond acceptance. Positive potential (blue regions) would be expected around the amino hydrogens, highlighting their role as hydrogen bond donors. scirp.org

Table 2: Calculated Quantum Chemical Descriptors for a Model Aminocyanopyrazine Compound *

| Descriptor | Definition | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential and electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity and electron-accepting ability |

| ΔE (LUMO-HOMO) | Energy Gap | Indicates chemical reactivity and kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Quantifies the energy lowering of a system when it accepts electrons |

Note: Specific values for this compound require dedicated DFT calculations. This table presents the type of data generated.

These quantum chemical descriptors are valuable for predicting how the molecule will interact with biological systems and for understanding its intrinsic reactivity. scirp.org

Conformational Analysis and Energy Landscapes of Pyrazine Derivatives

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable (low-energy) conformations of a molecule and the energy barriers for interconversion between them. For flexible molecules like this compound, which has a rotatable acetoxymethyl group, understanding the preferred conformations is crucial.

Computational methods, including molecular mechanics and quantum chemical calculations, are used to scan the potential energy surface (PES) by systematically rotating flexible bonds. nih.gov For substituted 3-aminopyrazine-2-carboxamides, a related class of compounds, computational studies have shown that conformers are stabilized by an intramolecular hydrogen bond (IMHB) between the 3-amino group and the carboxamide oxygen. nih.gov This IMHB influences the molecule's planarity, lipophilicity, and availability for intermolecular interactions. nih.gov

In this compound, while a similar IMHB with the cyano group is less likely, the orientation of the acetoxymethyl group relative to the pyrazine ring is a key conformational feature. The rotation around the C5-CH₂ bond and the CH₂-O bond will define the conformational landscape. DFT calculations can produce a rotational potential energy surface, identifying the global and local energy minima corresponding to the most stable conformers. nih.gov The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, providing insight into the predominant shapes the molecule adopts in solution.

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. superfri.org Methods like DFT can be used to calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

For pyrazine and its derivatives, quantum chemical calculations have been used to simulate IR spectra and analyze vibrational modes. superfri.org Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), which is related to the electronic transitions between molecular orbitals. nih.gov The calculated absorption maxima (λmax) can be compared with experimental data to confirm the structure and understand the electronic transitions, often involving π→π* and n→π* transitions characteristic of heteroaromatic systems.

Furthermore, computational modeling can elucidate reaction mechanisms. For instance, DFT can be used to map the energy profile of a synthetic pathway, identifying transition states and intermediates. This helps in understanding the feasibility of a reaction and optimizing conditions. Studies on the photostability of pyrazine have used quantum dynamics calculations to model the radiationless decay processes following photoexcitation, revealing complex pathways involving conical intersections between different electronic states. rsc.orgaip.org

Table 3: Computationally Predicted Spectroscopic Data for Pyrazine Analogs

| Spectroscopic Method | Predicted Parameter | Computational Method | Reference Compound Class |

|---|---|---|---|

| 1H & 13C NMR | Chemical Shifts (δ) | GIAO-DFT | 2-Amino-3-cyanopyridines nih.gov |

| IR Spectroscopy | Vibrational Frequencies (cm-1) | DFT (e.g., B3LYP) | Trispyrazolobenzenes superfri.org |

Analytical Characterization and Spectroscopic Analysis

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (scXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unequivocal proof of a molecule's connectivity, conformation, and packing in the solid state. For a compound like 5-Acetoxymethyl-2-amino-3-cyanopyrazine, obtaining a suitable single crystal is the first critical step.

The process involves mounting a single crystal and irradiating it with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined.

A successful XRD analysis yields a wealth of structural information, which is typically summarized in a crystallographic information file (CIF). Key parameters include the crystal system, space group, and unit cell dimensions (the smallest repeating unit of the crystal lattice). While the specific crystal structure of this compound is not publicly documented, the analysis would provide data similar to that found for other heterocyclic compounds. For illustrative purposes, the table below shows typical crystallographic data that would be obtained from such an analysis.

Table 1: Illustrative Single Crystal XRD Data Parameters

| Parameter | Description | Example Data Format |

|---|---|---|

| Formula | The chemical formula of the compound. | C₈H₈N₄O₂ |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Triclinic, etc. |

| Space Group | The specific symmetry group of the crystal. | P2₁/c, P-1, etc. |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å |

| **α, β, γ (°) ** | The angles between the unit cell axes. | α = 100.5°, β = 98.6°, γ = 103.8° |

| **Volume (ų) ** | The volume of the unit cell. | 900.1 |

| Z | The number of molecules per unit cell. | 4 |

| R-factor (%) | An indicator of the quality of the structure refinement. | < 5% |

This data allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's chemical behavior and solid-state properties. researchgate.net

Microscopic Techniques for Material Characterization

Microscopic techniques are essential for visualizing the external morphology and internal structure of a compound. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for this purpose.

Scanning Electron Microscopy (SEM) SEM is used to produce high-resolution images of the surface of a sample. In the case of a crystalline powder like this compound, SEM analysis would reveal key information about its physical characteristics. An electron beam is scanned across the sample's surface, and detectors collect the secondary electrons emitted, generating an image that details the material's topography and morphology.

Key characterization data from SEM would include:

Particle Morphology: The shape and form of the individual crystals (e.g., needles, plates, prisms).

Particle Size Distribution: The range and average size of the crystalline particles.

Surface Texture: The smoothness, roughness, or presence of any surface features on the crystals.

Agglomeration: The degree to which individual crystals clump together.

Transmission Electron Microscopy (TEM) TEM provides even higher resolution images by passing a beam of electrons through an ultra-thin slice of the sample. While less common for routine characterization of small organic molecules unless specific nanoscale features are of interest, TEM can provide detailed information about the internal structure of the crystals, such as crystal defects or lattice fringes.

The combination of these techniques provides a comprehensive picture of the material's physical form, which is critical for understanding its handling, formulation, and dissolution properties.

Table 2: Microscopic Characterization Parameters

| Technique | Information Obtained | Relevance |

|---|---|---|

| SEM | Particle shape, size, surface features, aggregation state. | Provides insight into the material's physical properties, such as flowability and packing density. |

| TEM | Internal crystal structure, lattice defects, nanoscale features. | Confirms crystallinity and identifies any internal imperfections at a high resolution. |

Thermal Analysis of Pyrazine (B50134) Derivatives

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is a primary method for the thermal characterization of pharmaceutical compounds. nih.gov

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. nih.gov This analysis provides crucial information about the thermal events a compound undergoes upon heating.

For this compound, a DSC thermogram would typically show:

Melting Point (Tₘ): A sharp endothermic peak indicating the temperature at which the compound transitions from a solid to a liquid. The peak temperature is taken as the melting point, and the sharpness of the peak can be an indicator of purity.

Decomposition Temperature (Tₔ): An exothermic or endothermic event, often broad, that signifies the onset of chemical degradation.

Polymorphic Transitions: The presence of different crystalline forms (polymorphs) can be detected as solid-solid phase transitions, which appear as distinct thermal events before the final melting point.

The data obtained from DSC is fundamental for determining the compound's thermal stability, purity, and for identifying the existence of different solid-state forms, which can have significant impacts on its properties.

Table 3: Typical Data from Differential Scanning Calorimetry (DSC)

| Thermal Event | Description | Typical Temperature Range (°C) |

|---|---|---|

| Melting (Endotherm) | Absorption of heat during the solid-to-liquid phase transition. | Varies by compound |

| Decomposition (Exotherm/Endotherm) | Heat released or absorbed as the molecule breaks down. | Varies by compound |

| Phase Transition (Endotherm/Exotherm) | Heat change associated with a change in crystal structure. | Varies by compound |

Emerging Applications and Future Research Directions

Potential of 5-Acetoxymethyl-2-amino-3-cyanopyrazine as a Scaffold in Chemical Biology

The pyrazine (B50134) core is a privileged structure in medicinal chemistry, found in numerous natural products and clinically approved drugs. lifechemicals.commdpi.com Compounds featuring this N-heterocycle exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. researchgate.netnih.govmdpi.com The potential of this compound as a scaffold in chemical biology stems from the strategic placement of its functional groups—amino, cyano, and acetoxymethyl—on the electron-deficient pyrazine ring.

These functional groups serve as versatile handles for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. The 2-amino group, in particular, is a common feature in many biologically active pyrazines and can act as a hydrogen bond donor, crucial for interacting with biological targets like enzyme active sites. nih.gov The cyano and acetoxymethyl groups can be further elaborated or modified to fine-tune the molecule's steric and electronic properties, influencing its solubility, cell permeability, and target-binding affinity. This structural versatility makes this compound an attractive starting point for developing chemical probes to study biological processes or as a foundational structure for new therapeutic agents.

Advancements in Pyrazine-Based Rational Drug Design

Rational drug design heavily utilizes heterocyclic scaffolds like pyrazine to develop targeted therapies. nih.gov The pyrazine ring is a bioisostere of other aromatic systems like benzene or pyridine and is frequently incorporated into kinase inhibitors, a major class of cancer therapeutics. pharmablock.com The nitrogen atoms in the pyrazine ring can serve as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of a kinase's ATP-binding pocket. pharmablock.com

Recent advancements have focused on developing highly potent and selective pyrazine-based inhibitors. nih.gov Structure-based drug design, aided by computational modeling, has enabled the optimization of pyrazine scaffolds to target specific kinases, such as c-Met, VEGFR-2, and Aurora kinases. nih.govfrontiersin.orgrsc.org For example, the design of novel tandfonline.comlifechemicals.comnih.govtriazolo[4,3-a]pyrazine derivatives has led to potent dual inhibitors of c-Met and VEGFR-2. frontiersin.org The this compound scaffold, with its multiple points for diversification, is well-suited for this design approach. By modifying the substituents, researchers can systematically explore the structure-activity relationship (SAR) to develop next-generation inhibitors with improved efficacy and reduced off-target effects. nih.gov

Table 1: Examples of Pyrazine-Containing Drugs and Their Pharmacological Applications

| Drug Name | Structure | Biological Activity/Target |

| Bortezomib | Contains a pyrazine core | Proteasome inhibitor for treating multiple myeloma mdpi.com |

| Pyrazinamide | A key pyrazine derivative | First-line medication for tuberculosis lifechemicals.com |

| Gilteritinib | Features a pyrazine moiety | AXL inhibitor used in cancer therapy researchgate.net |

| Amiloride | Pyrazine-containing compound | Potassium-sparing diuretic researchgate.net |

| Acipimox | A pyrazine derivative | Hypolipidemic agent nih.gov |

Integration of Green Chemistry Principles in the Development and Application of Pyrazine Compounds

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. rasayanjournal.co.in The synthesis of pyrazine derivatives is evolving to include more sustainable methods that are cost-effective, reduce waste, and avoid hazardous reagents. tandfonline.comresearchgate.net

Key green approaches applicable to pyrazine synthesis include:

Biocatalysis: The use of enzymes, such as lipases (e.g., Lipozyme® TL IM), to catalyze reactions like amidation under mild conditions, offering high selectivity and reducing the need for harsh chemicals. nih.gov

One-Pot Synthesis: Designing multi-step reactions to occur in a single reaction vessel, which simplifies procedures, saves energy, and reduces solvent waste. tandfonline.comtandfonline.com

Alternative Solvents and Catalysts: Employing greener solvents or even solvent-free conditions, and using reusable, non-toxic catalysts to replace traditional stoichiometric reagents. rasayanjournal.co.inresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly shorten reaction times, increase yields, and lead to purer products compared to conventional heating methods. rasayanjournal.co.inresearchgate.net